molecular formula C8H8BrCl B13595380 2-Bromo-3-methylbenzyl chloride

2-Bromo-3-methylbenzyl chloride

Cat. No.: B13595380
M. Wt: 219.50 g/mol
InChI Key: IRXYCAXKHCJPFQ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzyl chloride is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

2-Bromo-3-methylbenzyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylbenzyl chloride. The reaction is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.

Another method involves the chlorination of 2-bromo-3-methylbenzyl alcohol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as the chlorinating agents. The reaction is typically performed under reflux conditions to ensure complete conversion of the alcohol to the corresponding chloride.

Chemical Reactions Analysis

2-Bromo-3-methylbenzyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction conditions typically involve the use of a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

  • Oxidation Reactions: : this compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in these reactions.

  • Reduction Reactions: : This compound can be reduced to form the corresponding benzyl alcohol derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used in these reactions.

Scientific Research Applications

2-Bromo-3-methylbenzyl chloride has several applications in scientific research:

  • Organic Synthesis: : This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for the construction of more complex chemical structures.

  • Medicinal Chemistry: : In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It can be used to introduce the benzyl group into target molecules, which can enhance their biological activity and pharmacokinetic properties.

  • Material Science: : This compound is used in the preparation of functional materials, such as polymers and liquid crystals. It can be incorporated into polymer backbones to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbenzyl chloride depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an SN1 or SN2 mechanism. The choice of mechanism depends on the reaction conditions and the nature of the nucleophile.

In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of the corresponding oxidized product. The specific mechanism involves the transfer of electrons from the substrate to the oxidizing agent, resulting in the formation of intermediate species and ultimately the final product.

Comparison with Similar Compounds

2-Bromo-3-methylbenzyl chloride can be compared with other similar compounds, such as:

  • Benzyl Chloride: : Benzyl chloride is a simpler compound with the molecular formula C7H7Cl. It lacks the bromine and methyl substituents present in this compound. Benzyl chloride is commonly used as an alkylating agent in organic synthesis.

  • 2-Bromo-4-methylbenzyl Chloride: : This compound is similar to this compound but has the methyl group at the fourth position instead of the third position. The difference in substitution pattern can lead to variations in reactivity and chemical properties.

  • 3-Bromo-2-methylbenzyl Chloride: : This compound has the bromine and methyl groups at different positions compared to this compound. The positional isomerism can result in differences in the compound’s reactivity and applications.

Properties

Molecular Formula

C8H8BrCl

Molecular Weight

219.50 g/mol

IUPAC Name

2-bromo-1-(chloromethyl)-3-methylbenzene

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3

InChI Key

IRXYCAXKHCJPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCl)Br

Origin of Product

United States

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